molecular formula C21H18BrN3 B11443273 6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11443273
M. Wt: 392.3 g/mol
InChI Key: WYFDEOBOTOWMMD-UHFFFAOYSA-N
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Description

6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . . These methods are advantageous due to their high yields and operational simplicity.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of environmentally benign solvents and catalyst-free approaches are often preferred to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves the inhibition of specific enzymes or receptors in biological systems. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C21H18BrN3

Molecular Weight

392.3 g/mol

IUPAC Name

6-bromo-N,2-bis(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18BrN3/c1-14-3-7-16(8-4-14)20-21(23-18-10-5-15(2)6-11-18)25-13-17(22)9-12-19(25)24-20/h3-13,23H,1-2H3

InChI Key

WYFDEOBOTOWMMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)NC4=CC=C(C=C4)C

Origin of Product

United States

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